molecular formula C14H24O B14480998 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol CAS No. 68480-05-7

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol

Cat. No.: B14480998
CAS No.: 68480-05-7
M. Wt: 208.34 g/mol
InChI Key: ZCPKYSNRVOTPBB-UHFFFAOYSA-N
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Description

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol is a chemical compound with the molecular formula C14H24O. It is known for its colorless to pale yellow liquid form and a woody aroma with sandalwood-like notes . This compound is used in various applications, including flavorings and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol involves several steps. One common method includes the reaction of 2,2,3-trimethylcyclopent-3-en-1-yl with hex-5-en-3-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol involves its interaction with olfactory receptors, particularly OR2AT4. This interaction stimulates the receptor, leading to various biological effects such as enhanced hair growth and wound healing. The compound’s effects are mediated through pathways involving decreased apoptosis and increased production of growth factors like IGF-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol is unique due to its specific interaction with olfactory receptors and its applications in both biological and industrial fields. Its distinct aroma and biological activities set it apart from other similar compounds .

Properties

CAS No.

68480-05-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol

InChI

InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6-7,9,12-13,15H,5,8,10H2,1-4H3

InChI Key

ZCPKYSNRVOTPBB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=CC1CC=C(C1(C)C)C)O

Origin of Product

United States

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